molecular formula C11H16N2O3 B13538197 4-Ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid

4-Ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid

Cat. No.: B13538197
M. Wt: 224.26 g/mol
InChI Key: JBRIETFYXYXZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at position 5, an ethyl substituent at position 4, and a 3-methoxypropyl chain at position 2. Pyrimidines are heterocyclic aromatic compounds integral to nucleic acid biosynthesis and pharmaceutical chemistry . Notably, it is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercial viability .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

4-ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O3/c1-3-9-8(11(14)15)7-12-10(13-9)5-4-6-16-2/h7H,3-6H2,1-2H3,(H,14,15)

InChI Key

JBRIETFYXYXZPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)CCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(3-methoxy

Biological Activity

4-Ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine precursors. The compound's structure features a pyrimidine ring substituted with an ethyl group and a methoxypropyl chain, which may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against K562 (chronic myeloid leukemia) and DU145 (prostate cancer) cells, showing promising results in inhibiting cell proliferation .

Table 1: Cytotoxicity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
This compoundK562TBD
Similar derivative ADU145TBD
Similar derivative BHCT116TBD

Anti-inflammatory Activity

Pyrimidine derivatives are also known for their anti-inflammatory properties. Compounds with structural similarities to this compound have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some derivatives reported IC50 values against COX-1 and COX-2 enzymes in the range of 19.45 to 42.1 µM .

Table 2: COX Inhibition Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Derivative C19.45 ± 0.0742.1 ± 0.30
Derivative D26.04 ± 0.3631.4 ± 0.12

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is essential for optimizing their biological activities. Modifications at various positions on the pyrimidine ring can significantly alter their potency and selectivity towards specific biological targets. For instance, substituents like methoxy or ethyl groups can enhance solubility and bioavailability, potentially leading to increased efficacy in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of pyrimidine derivatives, often focusing on their mechanism of action and therapeutic potential:

  • Anticancer Mechanism : A study demonstrated that a similar pyrimidine derivative inhibited CDK4 activity, leading to reduced cell cycle progression in cancer cells . This suggests that modifications in the structure of pyrimidines can lead to enhanced anticancer activity.
  • Anti-inflammatory Effects : Another research highlighted the ability of certain pyrimidines to suppress COX enzyme activity, indicating their potential use as anti-inflammatory agents . The findings suggest that further exploration into the specific modifications could yield more potent therapeutic agents.

Comparison with Similar Compounds

Substituent Variations at Position 2

a. 2-(2-Methylcyclopropyl) Analog (CAS 1496284-71-9)

  • Structure : 4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid replaces the 3-methoxypropyl group with a rigid 2-methylcyclopropyl ring.
  • Molecular Weight : 206.24 g/mol .

b. 2-(Methoxymethyl) Derivative (CAS 1249306-95-3)

  • Structure : 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid features a shorter methoxymethyl group at position 2.
  • Properties : The shorter chain reduces lipophilicity (logP) relative to the 3-methoxypropyl analog, impacting membrane permeability in biological systems .

c. 2-(Trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9)

  • Structure : Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate includes a strongly electron-withdrawing trifluoromethyl group.
  • Properties : The trifluoromethyl group increases electrophilicity at the pyrimidine ring, favoring nucleophilic substitution reactions. The ethyl ester further differentiates reactivity from the carboxylic acid .

Substituent Variations at Position 4

a. 4-Hydroxy-2-phenylpyrimidine-5-carboxylate (CAS 56406-26-9)

  • Structure : Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate substitutes the ethyl group with a hydroxyl and phenyl ring.
  • Properties : The hydroxyl group increases acidity (pKa ~4–5) and hydrogen-bonding capacity, while the phenyl ring enhances π-π stacking interactions in drug-receptor binding .

b. 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic Acid

Functional Group Modifications

a. Carboxamide Derivatives

  • Example : 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
  • Properties : The carboxamide group improves metabolic stability compared to carboxylic acids but reduces ionization at physiological pH, altering pharmacokinetics .

b. Ester Derivatives

  • Example : 4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester.
  • Properties : Ethyl esters serve as prodrugs, enhancing bioavailability by increasing lipophilicity. The methylsulfanyl group introduces sulfur-based hydrogen bonding and redox activity .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position 2/4) Functional Group Molecular Weight (g/mol) Key Properties
Target Compound 3-Methoxypropyl / Ethyl Carboxylic Acid Not Available Flexible chain, moderate lipophilicity
4-Ethyl-2-(2-methylcyclopropyl) analog 2-Methylcyclopropyl / Ethyl Carboxylic Acid 206.24 Rigid structure, steric hindrance
4-Isopropyl-2-(methoxymethyl) analog Methoxymethyl / Isopropyl Carboxylic Acid Not Available Reduced lipophilicity, steric bulk
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate Trifluoromethyl / H Ethyl Ester 366 (LCMS) High electrophilicity, ester prodrug
4-Hydroxy-2-phenylpyrimidine-5-carboxylate Phenyl / Hydroxy Ethyl Ester 234.22 (Calculated) Enhanced π-π interactions, acidity

Research Findings and Implications

  • Synthetic Challenges : The discontinuation of 4-Ethyl-2-(3-methoxypropyl)pyrimidine-5-carboxylic acid may relate to complex synthesis steps, such as introducing the 3-methoxypropyl chain, which requires precise alkylation conditions .
  • Biological Activity : Compounds with methoxypropyl chains (e.g., the target) may exhibit improved blood-brain barrier penetration due to balanced lipophilicity, whereas trifluoromethyl derivatives are more suited for targeting electron-deficient enzymes .
  • Thermal Stability : Cyclopropane-containing analogs (e.g., 2-methylcyclopropyl) show higher thermal stability in thermogravimetric analyses, making them viable for high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.